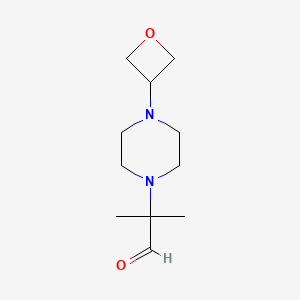

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAVBAIYUSJUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a heterocyclic compound featuring a unique combination of three key functional motifs: a reactive aldehyde, a pharmacologically significant piperazine ring, and a strained oxetane moiety.[1] This trifecta of functionalities makes it a valuable and versatile building block in contemporary drug discovery and development. Its primary role is as a synthetic intermediate, enabling the construction of more complex molecular architectures with desirable physicochemical and pharmacological properties.

The presence of the piperazine ring is noteworthy, as this scaffold is a common feature in a wide array of approved drugs, known for conferring properties that can improve oral bioavailability and target engagement.[2] The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element.[3] The aldehyde group offers a reactive handle for a variety of chemical transformations, including reductive aminations and condensations, crucial for elongating molecular chains and introducing further complexity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the potential applications of this intriguing molecule.

Physicochemical and Spectroscopic Profile

This compound is typically a white to yellow solid that is soluble in various organic solvents.[1] It is a polar, water-miscible crystalline solid with an intermediate melting range and a relatively high boiling point.[1]

| Property | Value | Source |

| CAS Number | 1575591-71-7 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| IUPAC Name | 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | [1] |

| Appearance | White to yellow solid | [1] |

| Solubility | Soluble in various organic solvents | [1] |

While specific, experimentally verified spectroscopic data remains limited in publicly accessible literature, the expected spectral characteristics can be inferred from its structure. The infrared (IR) spectrum is expected to show a characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch around 1710 cm⁻¹.[1] The ¹H NMR spectrum would be complex, with characteristic signals for the aldehyde proton, the gem-dimethyl groups, and the protons of the piperazine and oxetane rings. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound is a multi-step process that strategically combines the key structural components. A plausible and efficient synthetic route would involve the initial formation of the N-substituted piperazine, followed by the introduction of the aldehyde moiety.

Proposed Synthetic Pathway

A logical synthetic approach would involve two main stages:

-

Synthesis of the N-(oxetan-3-yl)piperazine intermediate: This can be achieved through the nucleophilic substitution of a suitable leaving group on the oxetane ring with piperazine.

-

Introduction of the 2-methyl-2-propionaldehyde moiety: This can be accomplished via a Mannich-type reaction or a related condensation reaction.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis, based on established chemical principles for similar transformations.

Step 1: Synthesis of 1-(oxetan-3-yl)piperazine

-

To a stirred solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile, add 3-bromooxetane (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 12-18 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 1-(oxetan-3-yl)piperazine, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

To a cooled (0 °C) solution of 1-(oxetan-3-yl)piperazine (1 equivalent) and isobutyraldehyde (1.2 equivalents) in a suitable solvent like ethanol, add a catalytic amount of a secondary amine catalyst (e.g., proline).

-

The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the final product, this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three principal functional groups:

-

Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is a key reactive site for building larger molecules.[1]

-

Piperazine: The secondary amine within the piperazine ring can be further functionalized through alkylation, acylation, or arylation reactions, allowing for the introduction of diverse substituents.[1]

-

Oxetane: The strained four-membered oxetane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under acidic conditions, providing another avenue for chemical modification.[1]

Applications in Drug Discovery and Development

This aldehyde is primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.

Role as a Precursor to Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for various autoimmune diseases and B-cell malignancies.

The aldehyde functionality of this compound serves as a crucial electrophilic partner in the key carbon-carbon bond-forming step to construct the core of complex BTK inhibitors. For instance, it is a likely precursor in the synthesis of Rilzabrutinib (PRN1008), an oral, reversible covalent inhibitor of BTK that has shown promise in clinical trials for autoimmune conditions.[4][5][6]

Caption: Role as an intermediate in BTK inhibitor synthesis.

The rationale for incorporating the oxetane-piperazine aldehyde moiety into these inhibitors is multifaceted:

-

Improved Physicochemical Properties: The oxetane group enhances aqueous solubility and can improve metabolic stability, which are critical for developing orally bioavailable drugs.

-

Vectorial Exit and Target Engagement: The specific substitution pattern on the piperazine ring allows for precise orientation of the molecule within the kinase active site, enabling optimal interactions with key amino acid residues.

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane can modulate the basicity of the piperazine nitrogens, which can be advantageous for cell permeability and reducing off-target effects.

Conclusion and Future Perspectives

This compound stands out as a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde, a versatile piperazine scaffold, and a property-enhancing oxetane ring makes it a valuable tool for the synthesis of complex and potent drug candidates. The demonstrated utility of this building block in the development of next-generation kinase inhibitors, such as Rilzabrutinib, underscores its importance. As the demand for novel therapeutics with improved "drug-like" properties continues to grow, the strategic use of such well-designed, multifunctional building blocks will undoubtedly play an increasingly crucial role in accelerating the drug discovery process. Further exploration of the reactivity of this compound and its application in the synthesis of other classes of bioactive molecules represents a promising avenue for future research.

References

-

An Alternative Synthetic Route to Rilzabrutinib via an E-Configured Cyanoacrylic Acid Intermediate - PubMed. (2025-10-24). Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20). Available at: [Link]

-

What are the biological activities of piperazine? - Blog - Biosynce. (2025-07-09). Available at: [Link]

-

Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (2024-04-15). Available at: [Link]

-

Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. Available at: [Link]

-

Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) | Request PDF - ResearchGate. (2025-11-10). Available at: [Link]

-

Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed. (2022-03-18). Available at: [Link]

-

Mass spectra of 2-methylpropanal. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Propanal, 2-methyl- - the NIST WebBook. Available at: [Link]

Sources

- 1. Buy this compound | 1575591-71-7 [smolecule.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a chemical structure is a foundational requirement. It ensures intellectual property, informs structure-activity relationships (SAR), and is a prerequisite for regulatory submission. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies employed to elucidate the structure of a novel N-substituted piperazine derivative, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. By integrating data from High-Resolution Mass Spectrometry (HRMS) and a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques—including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—we present a logical, evidence-based pathway from an unknown sample to a fully confirmed chemical structure. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both practical, step-by-step protocols and the expert rationale behind each analytical choice.

Introduction and Analytical Strategy

The compound , provided as a purified but structurally unconfirmed sample, is a potential building block in a new synthetic pathway. The proposed IUPAC name, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal, suggests a complex aliphatic structure containing several key functionalities: an aldehyde, a quaternary carbon center, a piperazine ring, and an oxetane ring. Each of these features presents unique spectroscopic signatures that can be leveraged for confirmation.

Our analytical approach is designed to be systematic and self-validating. The core principle is to first establish the elemental composition and then to piece together the molecular framework by identifying and connecting individual spin systems.

Workflow for Structure Elucidation

The logical flow of our investigation is as follows:

-

Elemental Composition: Determine the exact molecular formula using High-Resolution Mass Spectrometry (HRMS).

-

Carbon Skeleton and Protonation: Identify all unique carbon environments and determine the number of attached protons for each (CH₃, CH₂, CH, or C) using ¹³C and DEPT-135 NMR.

-

Proton Environment and Connectivity: Map out the proton environments and their through-bond connectivities (²JHH, ³JHH) using ¹H and COSY NMR.

-

Direct One-Bond C-H Correlations: Unambiguously link each proton to its directly attached carbon atom using HSQC.

-

Long-Range C-H Correlations: Assemble the molecular fragments and confirm the placement of quaternary carbons by identifying 2- and 3-bond correlations using HMBC.

-

Data Synthesis and Final Confirmation: Integrate all spectroscopic data to build and confirm the final structure.

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the complex world of NMR, it is imperative to establish the molecular formula. HRMS provides the exact mass of the parent ion with high precision (typically < 5 ppm), which allows for the unambiguous determination of the elemental composition.[1][2][3] This step acts as a fundamental constraint, dramatically reducing the number of possible structures and validating the subsequent NMR interpretation. An accurate formula is the bedrock upon which the entire elucidation is built.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol (LC-MS grade).

-

Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Infusion: The sample was introduced via direct infusion at a flow rate of 10 µL/min.

-

Mass Analyzer: Time-of-Flight (TOF) in high-resolution mode.

-

Data Acquisition: Data was acquired over a mass range of m/z 50-500. Leucine enkephalin was used as the lock mass for real-time mass correction.

Results and Interpretation

The HRMS spectrum displayed a prominent protonated molecular ion [M+H]⁺.

| Ion | Calculated Exact Mass | Observed m/z | Δ (ppm) |

| [C₁₂H₂₃N₂O₂]⁺ | 227.1754 | 227.1751 | -1.3 |

The observed m/z of 227.1751 is in excellent agreement with the calculated exact mass for the protonated form of the proposed molecular formula C₁₂H₂₂N₂O₂. The mass accuracy of -1.3 ppm is well within the acceptable range for confident formula assignment.[4][5] This result provides strong evidence for the elemental composition of the molecule.

¹D NMR Spectroscopy: ¹H, ¹³C, and DEPT-135

Expertise & Causality: One-dimensional NMR is the workhorse of structure elucidation. The ¹H NMR spectrum provides information on the number of distinct proton environments and their local connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. The DEPT-135 experiment is crucial as it differentiates carbons based on the number of attached protons (CH₃ and CH groups as positive signals, CH₂ groups as negative signals, and quaternary carbons as absent).[6][7][8] Running these experiments first allows for the identification of the basic molecular components before establishing their connectivity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR Parameters: 32 scans, spectral width of 16 ppm, acquisition time of 2.0 s, relaxation delay of 2.0 s.

-

¹³C NMR Parameters: 1024 scans, spectral width of 240 ppm, proton-decoupled.

-

DEPT-135 Parameters: 256 scans, using standard Bruker pulse program. Data processing was performed using TopSpin software.

Results and Interpretation

¹³C and DEPT-135 Analysis: The ¹³C NMR spectrum showed 12 distinct carbon signals, consistent with the molecular formula C₁₂H₂₂N₂O₂. The DEPT-135 spectrum provided the following carbon type assignments:[9][10]

-

CH₃ (Positive): 1 signal

-

CH₂ (Negative): 5 signals

-

CH (Positive): 2 signals

-

C (Quaternary/Absent): 4 signals (inferred by comparing ¹³C and DEPT-135)

This count (1 CH₃ + 5 CH₂ + 2 CH + 4 C) perfectly matches the 12 carbons of the molecular formula. The chemical shifts provide initial clues: a signal at δ 204.5 ppm is characteristic of an aldehyde carbonyl, while signals at δ 77.2 and 72.9 ppm are indicative of carbons bonded to oxygen in the oxetane ring.

¹H NMR Analysis: The ¹H NMR spectrum showed several distinct and well-resolved signals. Key observations included:

-

A singlet at δ 9.45 ppm, characteristic of an aldehyde proton.

-

A singlet at δ 1.05 ppm integrating to 6H, suggesting two equivalent methyl groups on a quaternary carbon.

-

A complex series of multiplets in the δ 2.4-2.8 ppm region, typical for piperazine ring protons.

-

A distinct set of multiplets between δ 3.8-4.7 ppm, characteristic of the oxetane ring protons.

The integration of all signals was consistent with the 22 protons of the molecular formula.

2D NMR Correlation Spectroscopy: COSY, HSQC, and HMBC

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR puts the puzzle together.[11][12]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[13][14] It is essential for tracing out the proton connectivity within individual fragments like the oxetane and piperazine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling).[15][16] It provides an unambiguous link between the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[15][17][18] This allows for the connection of isolated spin systems and the definitive placement of non-protonated quaternary carbons and heteroatoms.

Results and Interpretation

COSY Analysis: The COSY spectrum revealed key connectivities:

-

Strong correlations between the oxetane protons, confirming the H(a)-C-C-H(b) and H(a)-C-C-H(c) spin system.

-

Correlations within the piperazine ring protons, confirming the two -CH₂-CH₂- units.

-

Crucially, there were no correlations to the aldehyde proton (δ 9.45) or the methyl protons (δ 1.05), confirming they are isolated spin systems, as expected.

HSQC Analysis: The HSQC spectrum allowed for the direct assignment of each protonated carbon by linking the previously analyzed ¹H and ¹³C signals. For example, the proton at δ 4.65 ppm correlated directly to the carbon at δ 77.2 ppm, confirming this as one of the oxetane -CH₂- groups.

HMBC Analysis and Final Assembly: The HMBC spectrum provided the final, conclusive links to assemble the molecule.

Sources

- 1. fiveable.me [fiveable.me]

- 2. longdom.org [longdom.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. scribd.com [scribd.com]

- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel synthetic compound, 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. In drug discovery and development, a thorough understanding of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document outlines the theoretical considerations for this molecule's key properties—lipophilicity, aqueous solubility, ionization constant (pKa), and chemical stability—based on its unique structural motifs. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a framework for its comprehensive characterization. The integration of the piperazine, oxetane, and aldehyde functionalities presents a unique profile that warrants in-depth investigation for its potential applications in medicinal chemistry.

Introduction to the Molecule

This compound is a complex heterocyclic compound featuring several key functional groups of high interest in modern medicinal chemistry.[1] The piperazine ring is a common scaffold in pharmacologically active compounds, often enhancing aqueous solubility and providing handles for synthetic modification.[2][3] The oxetane moiety, a four-membered cyclic ether, has gained significant traction as a "magic methyl" or carbonyl bioisostere. Its incorporation can lead to marked improvements in physicochemical properties such as solubility and metabolic stability while reducing lipophilicity.[4][5][6] Finally, the aldehyde group, while reactive, offers a potential site for covalent modification or further synthetic elaboration.[1]

The systematic characterization of this molecule is a critical step toward understanding its potential as a drug candidate or a synthetic intermediate.[7] This guide serves as a foundational resource, detailing the essential experiments and theoretical underpinnings required to build a robust physicochemical profile.

Molecular Structure:

Figure 1: 2D Structure of the title compound.

Predicted Physicochemical Properties

Computational models provide a valuable first pass in assessing the drug-like properties of a novel chemical entity. The following table summarizes key properties predicted from the molecule's structure.

| Property | Predicted Value | Source | Significance in Drug Development |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 212.29 g/mol | [1] | Influences diffusion and transport across membranes; generally <500 Da is preferred. |

| Boiling Point | 297.3 ± 35.0 °C | [8] | Indicator of volatility and intermolecular forces. |

| Density | 1.130 ± 0.06 g/cm³ | [8] | Relates to the compound's packing in the solid state. |

| pKa | 6.28 ± 0.70 | [8] | Governs the ionization state at physiological pH, impacting solubility and permeability. |

Core Physicochemical Characterization: Protocols & Rationale

The following sections detail the theoretical basis and gold-standard experimental protocols for determining the critical physicochemical properties of the title compound.

Lipophilicity (LogP / LogD)

3.1.1 Theoretical Insights & Causality Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME properties.[9] It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[10] For this compound, the piperazine moiety contains basic nitrogens, making LogD the more physiologically relevant parameter.

-

Structural Contributors: The hydrocarbon backbone and methyl group contribute to lipophilicity. The polar oxetane, aldehyde, and piperazine nitrogens decrease lipophilicity and enhance aqueous solubility.[5][11] The oxetane ring, in particular, is a modern tool used to reduce lipophilicity compared to analogues like a gem-dimethyl group.[4]

-

Expected Profile: Given the presence of multiple heteroatoms and the basic piperazine ring, the molecule is expected to have moderate lipophilicity. The LogD at physiological pH (7.4) will be significantly lower than its LogP due to protonation of the piperazine nitrogens.

3.1.2 Gold-Standard Experimental Protocol: Shake-Flask Method for LogD₇.₄ The shake-flask method is the universally recognized gold standard for LogP and LogD determination due to its direct measurement of partitioning.[10][12][13]

Methodology:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[14]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[14]

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 2 mL of each).

-

Compound Addition: Add a small aliquot of the DMSO stock solution to the biphasic system, ensuring the final DMSO concentration is minimal (<1%) to avoid affecting the partitioning.

-

Equilibration: Cap the vial and shake gently on a mechanical shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )[14]

Aqueous Solubility

3.2.1 Theoretical Insights & Causality Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms.[15][16] Poor solubility is a major hurdle in early drug development.

-

Structural Contributors: The polar functional groups (oxetane oxygen, aldehyde carbonyl, piperazine nitrogens) are expected to form hydrogen bonds with water, promoting solubility.[2][4] However, the overall carbon framework can limit solubility. As a weak base, the compound's solubility is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble protonated salt.[16]

-

Expected Profile: The compound is predicted to be a solid.[8] Its intrinsic solubility (the solubility of the neutral form) may be low to moderate, but it should exhibit significantly higher solubility in acidic media.

3.2.2 Gold-Standard Experimental Protocol: Thermodynamic Solubility via Shake-Flask This method determines the equilibrium solubility, which is the most accurate and relevant measure for biopharmaceutical assessment.[16][17]

Methodology:

-

Medium Preparation: Prepare buffers at various relevant pH values (e.g., pH 2.0, pH 5.0, and pH 7.4).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[17]

-

Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle.

-

Filtration/Centrifugation: Withdraw a sample from the supernatant and clarify it by passing it through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation to remove all undissolved solid.

-

Quantification: Dilute the clarified filtrate with a suitable solvent and determine the concentration using a validated HPLC-UV method against a standard curve.

-

Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Ionization Constant (pKa)

3.3.1 Theoretical Insights & Causality The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms.[18] It is a critical parameter that dictates the extent of ionization in different physiological compartments, which in turn governs solubility, permeability, and target binding.[19][20]

-

Structural Contributors: The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa of unsubstituted piperazine is approximately 5.7 and 9.8.[7] In the title compound, one nitrogen is a tertiary amine substituted with an alkyl group, and the other is substituted with an oxetane ring. The electron-withdrawing nature of the oxetane's oxygen atom is known to significantly lower the basicity (and thus the pKa) of adjacent amines.[11]

-

Expected Profile: The molecule is expected to have at least one basic pKa, likely associated with the tertiary amine nitrogen. The predicted pKa of ~6.28 suggests this compound will be partially protonated in the acidic environment of the stomach but largely neutral at the pH of the small intestine and blood.[8]

3.3.2 Gold-Standard Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and reliable method for pKa determination.[18][19][21]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[21]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]

-

Titration - Acidification: Purge the solution with nitrogen to remove dissolved CO₂. Acidify the solution to a low starting pH (e.g., pH 2) with a standardized HCl solution.[21]

-

Titration - Basification: Titrate the solution by making small, precise additions of a standardized NaOH solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

-

Replication: Perform the titration in triplicate to ensure reproducibility.[21]

Chemical Stability

3.4.1 Theoretical Insights & Causality Chemical stability is essential for determining a compound's shelf-life and its potential for degradation under physiological conditions.

-

Structural Liabilities:

-

Aldehyde Group: Aldehydes are susceptible to oxidation to form carboxylic acids.[22][23] This can be tested using reagents like Tollen's or Fehling's solution in a qualitative manner, but quantitative assessment requires stability-indicating assays.[24][25]

-

Oxetane Ring: While generally more stable than other strained ethers, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions.[26]

-

Piperazine Moiety: This ring is generally stable, but like other amines, it can be susceptible to oxidation.[7]

-

-

Expected Profile: The compound's primary liability is likely the aldehyde group. Stability should be assessed across a range of pH values and in the presence of oxidative stress.

3.4.2 Experimental Protocol: HPLC-Based Stability Assessment

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a non-reactive organic solvent (e.g., acetonitrile).

-

Incubation Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 2, 7.4, and 9) to a final concentration suitable for HPLC analysis.

-

Stress Conditions:

-

pH Stability: Incubate the buffered solutions at a controlled temperature (e.g., 40°C).

-

Oxidative Stability: To a solution at pH 7.4, add a small amount of hydrogen peroxide (e.g., 0.1% H₂O₂) and incubate.

-

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching: Stop any further degradation by diluting the aliquot into the HPLC mobile phase or another suitable solvent.

-

HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural log of the percentage remaining versus time to determine the degradation rate constant.

Integrated Characterization Workflow & Data Summary

A logical workflow is essential for the efficient and comprehensive characterization of a new chemical entity.

Caption: Workflow for physicochemical characterization.

Summary of Physicochemical Properties:

| Parameter | Method | Conditions | Expected Outcome |

| LogD | Shake-Flask | pH 7.4, 25°C | Moderate lipophilicity, value influenced by protonation. |

| Aqueous Solubility | Shake-Flask | pH 2.0, 7.4; 25°C | pH-dependent; higher solubility at low pH. |

| pKa | Potentiometric Titration | 0.15 M KCl, 25°C | Basic pKa ~6-7 due to piperazine nitrogen. |

| Chemical Stability | HPLC-UV | pH 2, 7.4, 9; 40°C | Potential degradation via aldehyde oxidation. |

Conclusion

This compound embodies a confluence of modern medicinal chemistry motifs. Its physicochemical profile, dictated by the interplay between the basic piperazine, the polar oxetane, and the reactive aldehyde, is complex and requires careful empirical evaluation. The theoretical considerations and detailed experimental protocols provided in this guide establish a robust framework for this characterization. A comprehensive understanding of its solubility, lipophilicity, ionization, and stability is the foundational step in assessing its viability for further development and unlocking its full potential in a research or therapeutic context.

References

- 1. Buy this compound | 1575591-71-7 [smolecule.com]

- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 1575591-71-7 [amp.chemicalbook.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 16. pharmatutor.org [pharmatutor.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. ijirss.com [ijirss.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. quora.com [quora.com]

- 24. studymind.co.uk [studymind.co.uk]

- 25. byjus.com [byjus.com]

- 26. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (CAS 1575591-71-7): A Molecule of Interest in Modern Medicinal Chemistry

Introduction: Unpacking a Unique Chemical Scaffold

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational design. 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde, identified by its CAS number 1575591-71-7, represents a compelling convergence of three key functional groups: a reactive aldehyde, a versatile piperazine core, and a beneficial oxetane ring.[1][2][3] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its chemical identity and proposed synthesis to its potential applications in medicinal chemistry, grounded in the established roles of its constituent moieties. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural components suggest significant potential as a building block or lead compound in various therapeutic areas.[1]

Physicochemical Properties and Structural Features

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1575591-71-7 |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol [1] |

| IUPAC Name | 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal[1] |

| Appearance | White to yellow solid[1] |

| Solubility | Soluble in various organic solvents[1] |

The molecule's structure is characterized by a central piperazine ring. One nitrogen of the piperazine is substituted with an oxetan-3-yl group, while the other is attached to a 2-methyl-2-propionaldehyde moiety.[1] Each of these components imparts distinct properties and potential functionalities, which will be explored in subsequent sections.

Caption: 2D representation of the chemical structure of this compound.

Strategic Importance of the Constituent Moieties in Drug Design

The true potential of this molecule lies in the synergistic interplay of its three core components:

The Piperazine Core: A Privileged Scaffold

The piperazine ring is a ubiquitous feature in a vast array of approved drugs, particularly those targeting the central nervous system.[4][5] Its prevalence stems from its ability to:

-

Introduce two points of diversity: The two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

-

Improve aqueous solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing solubility.

-

Engage in key binding interactions: The nitrogen atoms can act as hydrogen bond acceptors, crucial for receptor binding.

Compounds containing a piperazine ring are associated with a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[1][4][5]

The Oxetane Ring: A Modern Bioisostere

The four-membered oxetane ring has gained significant traction in medicinal chemistry as a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[6] Its inclusion can confer several advantages:

-

Enhanced Solubility and Reduced Lipophilicity: The polar nature of the ether oxygen in the strained ring can improve aqueous solubility and reduce lipophilicity, which are often desirable for optimizing drug-like properties.[6]

-

Improved Metabolic Stability: The oxetane ring can block sites of metabolism, leading to improved pharmacokinetic profiles.[6]

-

Modulation of Basicity: When placed near a basic nitrogen, as in the topic compound, the electron-withdrawing nature of the oxetane's oxygen can lower the pKa of the amine, which can be beneficial for fine-tuning receptor interactions and reducing off-target effects.[7]

-

Three-Dimensionality: The non-planar structure of the oxetane ring can enhance the three-dimensional character of a molecule, potentially leading to improved binding affinity and selectivity.[7]

The α-Amino Aldehyde: A Reactive Handle for Derivatization and a Potential Pharmacophore

The α-amino aldehyde functionality is a versatile and reactive group.[8][9][10] Its presence suggests several possibilities:

-

A Building Block for Further Synthesis: The aldehyde can readily undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

-

A Potential Covalent Warhead: Aldehydes can form reversible covalent bonds with nucleophilic residues (such as lysine or cysteine) in protein binding pockets. This can be a strategy for achieving high potency and prolonged duration of action.

-

A Pharmacophoric Element: The aldehyde group can participate in hydrogen bonding and other non-covalent interactions within a target's active site.

Proposed Synthetic Pathway

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 1-(Oxetan-3-yl)piperazine

-

To a stirred solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add oxetan-3-one (1.0 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hemiaminal intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(oxetan-3-yl)piperazine.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired bis-alkylated product.

-

Reductive Amination Conditions: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, well-suited for substrates containing other functional groups.

Step 2: Synthesis of this compound

-

To a solution of 1-(oxetan-3-yl)piperazine (1.0 equivalent) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF), add 2-bromo-2-methylpropanal (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-12 hours, monitoring for completion by TLC or LC-MS.

-

After the reaction is complete, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final compound, this compound.

Causality Behind Experimental Choices:

-

Base: The base is necessary to deprotonate the secondary amine of the piperazine, facilitating its nucleophilic attack on the alkyl halide.

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

Potential Therapeutic Applications and Future Research Directions

Given the pharmacological pedigree of its constituent parts, this compound can be envisioned as a valuable starting point for the development of novel therapeutics in several areas.

Caption: Potential therapeutic avenues for derivatives of the topic compound.

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a well-established scaffold for CNS-active drugs.[4] The addition of the oxetane ring could improve blood-brain barrier (BBB) penetration and fine-tune the compound's interaction with CNS targets such as dopamine, serotonin, or histamine receptors.

-

Oncology: The aldehyde group could be exploited to design covalent inhibitors of enzymes implicated in cancer, such as certain kinases or proteases. The oxetane and piperazine groups would serve to orient the molecule within the active site and optimize its physicochemical properties for in vivo efficacy.

-

Inflammatory Diseases: Numerous anti-inflammatory agents incorporate a piperazine ring. Derivatives of the topic compound could be screened against key targets in inflammatory pathways.

Future research should focus on:

-

Synthesis and Characterization: The first step is the actual synthesis and thorough characterization of the compound to confirm its structure and purity.

-

In Vitro Screening: The compound should be screened against a broad panel of biological targets, including GPCRs, ion channels, and enzymes, to identify potential biological activity.

-

Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized by modifying the aldehyde, piperazine, and oxetane moieties to understand the structural requirements for any observed activity.

-

Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial to determine the compound's drug-like potential.

Conclusion

This compound stands as a molecule of significant interest at the crossroads of established and modern medicinal chemistry principles. While specific biological data remains to be elucidated, a detailed analysis of its structural components provides a strong rationale for its potential as a versatile building block and a promising starting point for the development of novel therapeutic agents. This guide offers a foundational understanding of its properties, a plausible synthetic strategy, and a roadmap for future research, empowering scientists to explore the full potential of this intriguing chemical entity.

References

- This compound - Smolecule. (2023-08-16).

- Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support.

- This compound | 1575591-71-7 - ChemicalBook.

- 2-Methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | Matrix Scientific.

- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C - ResearchGate.

- This compound - Amadis Chemical Co., Ltd.

- 1575591-71-7|2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal - BLDpharm.

- This compound - PubChem.

- This compound - Smolecule. (2023-08-16).

- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing).

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - NIH. (2023-07-22).

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central.

- Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023-09-07).

- This compound - ChemShuttle.

- Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. - ResearchGate.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016-09-15).

- US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents.

- 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - ChemicalBook.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20).

- α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH.

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.

- This compound - ChemicalBook.

- This compound | 1575591-71-7 - ChemicalBook.

- US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents.

Sources

- 1. This compound | 1575591-71-7 [chemicalbook.com]

- 2. This compound | C11H20N2O2 | CID 90001564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1575591-71-7 [smolecule.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of the novel heterocyclic compound, 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique structural combination of an oxetane, a piperazine, and a sterically hindered aldehyde moiety.[1] The oxetane ring, in particular, is a valuable functional group in modern drug discovery, often employed to enhance physicochemical properties such as solubility and metabolic stability. This guide details a robust and efficient two-step synthetic pathway, commencing with the readily available intermediate, 1-(oxetan-3-yl)piperazine. The causality behind the selection of each reagent and reaction condition is thoroughly explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Strategic Importance and Synthetic Rationale

The target molecule, this compound, presents a unique scaffold for the exploration of new chemical space in drug discovery. The piperazine core is a ubiquitous feature in a vast number of approved pharmaceuticals, valued for its ability to modulate aqueous solubility and to serve as a versatile linker between different pharmacophoric elements. The incorporation of a strained four-membered oxetane ring is a contemporary strategy to replace gem-dimethyl or carbonyl groups, often leading to improved metabolic profiles and target engagement.[1] The terminal propionaldehyde functionality, with its sterically encumbered α-carbon, offers a reactive handle for further synthetic elaboration or for direct interaction with biological targets.

The synthetic approach detailed herein is predicated on a convergent and logical assembly of these key structural motifs. Recognizing the commercial availability of the key building block, 1-(oxetan-3-yl)piperazine, our strategy focuses on the efficient construction of the 2-methyl-2-aminopropionaldehyde sidechain. This is achieved through a two-step sequence:

-

Nucleophilic Ring-Opening of Isobutylene Oxide: This step efficiently installs the 2-methyl-2-(piperazin-1-yl)propan-1-ol backbone through a highly regioselective nucleophilic attack of the secondary amine of 1-(oxetan-3-yl)piperazine on the sterically less hindered carbon of the epoxide. This method is a classic and reliable approach for the synthesis of β-amino alcohols.

-

Selective Oxidation of the Primary Alcohol: The terminal primary alcohol of the intermediate is then carefully oxidized to the desired aldehyde. For this transformation, we will detail the use of the Dess-Martin periodinane (DMP) oxidation, a modern and mild method that is highly effective for the conversion of primary alcohols to aldehydes without the risk of over-oxidation to the corresponding carboxylic acid.[2][3] This method is also known for its tolerance of other functional groups, such as the tertiary amines and the ether linkage present in our substrate.[2]

This strategic pathway is designed to be both high-yielding and amenable to scale-up, providing a practical route for the synthesis of this and structurally related compounds for further investigation.

Visualizing the Synthetic Pathway

Caption: A high-level overview of the two-step synthesis.

Part 1: Synthesis of the Precursor Alcohol, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-(Oxetan-3-yl)piperazine | 142.20 | 10.0 g | 0.0703 |

| Isobutylene Oxide | 72.11 | 5.58 g | 0.0773 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(oxetan-3-yl)piperazine (10.0 g, 0.0703 mol).

-

Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the 1-(oxetan-3-yl)piperazine is completely dissolved.

-

Addition of Epoxide: To the stirred solution, add isobutylene oxide (5.58 g, 0.0773 mol, 1.1 equivalents) dropwise over a period of 15 minutes. An ice bath can be used to moderate any initial exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) is typically effective. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the pure 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol as a viscous oil or a low-melting solid.

Causality and Experimental Insights

-

Choice of Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the polar starting materials and its protic nature can facilitate the ring-opening of the epoxide.

-

Stoichiometry: A slight excess of isobutylene oxide is used to ensure complete consumption of the more valuable 1-(oxetan-3-yl)piperazine.

-

Reaction Conditions: Refluxing in methanol provides sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of the piperazine nitrogen on the epoxide ring. The regioselectivity of the attack is directed to the less substituted carbon of the epoxide due to steric hindrance.

Part 2: Oxidation to this compound

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol | 214.30 | 10.0 g | 0.0466 |

| Dess-Martin Periodinane (DMP) | 424.14 | 21.7 g | 0.0512 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated aqueous NaHCO₃ | - | 100 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the precursor alcohol (10.0 g, 0.0466 mol) in anhydrous dichloromethane (200 mL).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (21.7 g, 0.0512 mol, 1.1 equivalents) portion-wise over 20 minutes. The reaction is typically mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL) and a saturated aqueous solution of sodium thiosulfate (50 mL) to reduce any excess DMP. Stir vigorously for 15-20 minutes until the organic layer is clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the final product, this compound.

Causality and Experimental Insights

-

Choice of Oxidant: The Dess-Martin periodinane is chosen for its mild reaction conditions (room temperature, neutral pH), which are compatible with the amine and ether functionalities in the molecule.[2] Unlike chromium-based oxidants or Swern oxidation, it does not require cryogenic temperatures or produce noxious byproducts like dimethyl sulfide.[4][5]

-

Solvent: Dichloromethane is the solvent of choice as it is relatively inert and effectively dissolves both the substrate and the DMP reagent.

-

Workup: The quenching step with sodium bicarbonate and sodium thiosulfate is crucial for neutralizing the acetic acid byproduct of the reaction and for decomposing any remaining DMP, simplifying the subsequent purification process.

Characterization Data (Expected)

-

Molecular Formula: C₁₁H₂₀N₂O₂[6]

-

Molecular Weight: 212.29 g/mol [6]

-

Appearance: White to off-white solid or a pale yellow oil.[1]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aldehyde proton (~9.5 ppm), the oxetane ring protons (~4.5-4.7 ppm), the piperazine ring protons (~2.4-2.8 ppm), and the two methyl groups as a singlet (~1.1 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): The aldehyde carbonyl carbon should appear around 204 ppm. Other characteristic signals would be for the carbons of the oxetane, piperazine, and the quaternary carbon bearing the methyl groups.

-

Mass Spectrometry (ESI+): m/z = 213.16 [M+H]⁺

Safety and Handling

-

1-(Oxetan-3-yl)piperazine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isobutylene Oxide: Is a flammable and volatile liquid. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive upon heating.[7] Handle with care and avoid grinding or excessive heating.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Conclusion

The synthetic route outlined in this technical guide provides a reliable and efficient method for the preparation of this compound. By leveraging the commercially available 1-(oxetan-3-yl)piperazine and employing a robust two-step sequence of nucleophilic epoxide ring-opening followed by a mild and selective Dess-Martin oxidation, this valuable building block for medicinal chemistry can be accessed in good yields. The detailed protocols and the discussion of the underlying chemical principles are intended to empower researchers to confidently synthesize this and related molecules for their drug discovery programs.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

-

Wipf, P. (2007). Alcohol Oxidations. University of Pittsburgh. [Link]

-

Wikipedia. (n.d.). Swern oxidation. [Link]

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

-

precisionFDA. 2-METHYL-2-(4-(OXETAN-3-YL)PIPERAZIN-1-YL)PROPANAL. [Link]

-

BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

Sources

- 1. Buy this compound | 1575591-71-7 [smolecule.com]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. GSRS [precision.fda.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

"2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal" solubility data

An In-Depth Technical Guide to the Solubility Characterization of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

Executive Summary

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, and overall efficacy. For novel chemical entities such as 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal, a comprehensive understanding of solubility is paramount for advancing through the drug discovery and development pipeline. This guide provides a robust framework for the systematic characterization of this compound's solubility profile. We will delve into a tiered experimental strategy, from high-throughput kinetic screening to definitive thermodynamic measurements, and explore the critical influence of pH. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the technical detail and scientific rationale required to generate high-quality, decision-driving data.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles. Poor solubility can lead to erratic absorption, low bioavailability, and an inability to achieve therapeutic concentrations, ultimately causing promising candidates to fail.[1] Therefore, early and accurate solubility assessment is not merely a data collection exercise; it is a critical step in risk mitigation and strategic development.[2]

The Biopharmaceutical Classification System (BCS), a framework used to classify drugs based on their solubility and permeability, underscores this importance.[3][4] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[3] This classification directly impacts regulatory pathways, including the potential for biowaivers, which can significantly streamline development.[5][6]

This guide focuses on 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal , a compound for which public solubility data is not available.[7][8][9] We will therefore establish a first-principles approach to its characterization.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility.[10] An analysis of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal reveals key functional groups that will govern its behavior in aqueous media.

-

Piperazine Moiety: The piperazine ring contains two nitrogen atoms, making it a diprotic weak base.[11][12] This is the most critical feature influencing solubility. The nitrogens can be protonated in acidic environments, forming more soluble cationic species.[13] We can therefore predict that the compound's solubility will be highly dependent on pH, exhibiting greater solubility at lower pH values.[14][15] The pKa values of the two piperazine nitrogens are crucial for predicting the exact pH range of this solubility enhancement.[11]

-

Oxetane Ring: The incorporation of an oxetane ring is a modern medicinal chemistry strategy often used to improve physicochemical properties.[16] Replacing a corresponding gem-dimethyl group with an oxetane can significantly increase aqueous solubility and reduce lipophilicity without compromising metabolic stability.[17][18][19] This is a favorable characteristic for the target compound.

-

Propanal Group: The aldehyde functional group can act as a hydrogen bond acceptor, contributing modestly to aqueous solubility.

Based on this structural assessment, we hypothesize that the compound is likely a BCS Class II or Class IV candidate (low solubility), with its solubility profile being highly amenable to pH modification.[3]

A Tiered Strategy for Solubility Assessment

A logical, tiered approach to solubility measurement ensures that resources are used efficiently, providing the right data at the right stage of discovery. Early-stage assays prioritize throughput to rank compounds, while later-stage assays prioritize accuracy for formulation design.[20]

Caption: Ionization state and solubility of a weak base vs. pH.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

| Assay Type | Buffer System (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | BCS Class Solubility |

| Kinetic | PBS (7.4) | 25 | [Insert Data] | [Insert Data] | [Low/High] |

| Thermodynamic | PBS (7.4) | 25 | [Insert Data] | [Insert Data] | [Low/High] |

| Thermodynamic | pH 1.2 Buffer | 37 | [Insert Data] | [Insert Data] | [Low/High] |

| Thermodynamic | pH 4.5 Buffer | 37 | [Insert Data] | [Insert Data] | [Low/High] |

| Thermodynamic | pH 6.8 Buffer | 37 | [Insert Data] | [Insert Data] | [Low/High] |

Interpretation:

-

Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility can indicate that the compound readily forms supersaturated solutions but may be prone to precipitation over time.

-

pH-Dependence: A significant increase in solubility at pH 1.2 compared to pH 6.8 would confirm the basic nature of the compound and suggest that dissolution will likely begin in the stomach. [15]* BCS Classification: The data, particularly at the lowest measured solubility point between pH 1.2 and 6.8, will be used to determine if the compound is "highly soluble" or "lowly soluble" according to BCS criteria, which will guide formulation strategies. [3][21]

Conclusion and Forward Look

This technical guide outlines a comprehensive and scientifically rigorous strategy for characterizing the aqueous solubility of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. By employing a tiered approach from high-throughput kinetic screening to definitive thermodynamic shake-flask analysis across a physiologically relevant pH range, researchers can build a complete solubility profile. This critical dataset will empower project teams to make informed decisions regarding candidate selection, design of appropriate formulations for in vivo studies, and anticipation of potential biopharmaceutical challenges. Understanding and addressing solubility early is a cornerstone of efficient and successful drug development.

References

- Biopharmaceutics Classification System - Wikipedia. (n.d.).

- Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.

- Biopharmaceutics Classification System: A Regulatory Approach. (n.d.). Dissolution Technologies.

- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. (n.d.). Benchchem.

- The BCS (Biopharmaceutical Classification System). (n.d.). Biorelevant.com.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- How does pH affect drug delivery?. (2024, January 1). Patsnap Synapse.

- An Overview of the Biopharmaceutics Classification System (BCS). (2024, September 28). GSC Online Press.

- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (n.d.). PMC - NIH.

- How to Use Henderson Hasselbalch Equation for Pharmacology. (2017, October 16). YouTube.

- Food, gastrointestinal pH, and models of oral drug absorption. (2016, November 30). PubMed.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.

- Factors Affecting Drug Stability: pH. (n.d.). StabilityStudies.in.

- Solubility Assay by Laser Nephelometry.docx. (n.d.). Enamine.

- Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com.

- The Impact of Gastrointestinal pH on Oral Drug Absorption. (2025, March 28). WuXi AppTec DMPK.

- Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. (n.d.). Taylor & Francis.

- Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols. (n.d.). Benchchem.

- Solubility Testing of Drug Candidates. (2025, March 26). Pharma.Tips.

- Oxetanes in drug discovery: structural and synthetic insights. (2010, March 31). [Source not provided].

- 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. (2023, August 16). Smolecule.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central.

- Automated assays for thermodynamic (equilibrium) solubility determination. (n.d.). ResearchGate.

- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.

- Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central.

- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.). [Source not provided].

- Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014, July 24). PharmaXChange.info.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- 2-METHYL-2-(4-(OXETAN-3-YL)PIPERAZIN-1-YL)PROPANAL. (n.d.). precisionFDA.

- Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta.

- Piperazine - Wikipedia. (n.d.).

- Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo.

- Piperazine compounds. (n.d.). ChemicalBook.

- Henderson Hasselbalch Equation. (2024, November 21). Pharmatech - Rx.

- Pre-Clinical Formulation Development. (n.d.). Creative Bioarray.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. (n.d.). MySkinRecipes.

- This compound | 1575591-71-7. (2025, October 14). ChemicalBook.

- 2-Methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal. (n.d.). Matrix Scientific.

Sources

- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. biorelevant.com [biorelevant.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Buy this compound | 1575591-71-7 [smolecule.com]

- 8. This compound | 1575591-71-7 [chemicalbook.com]

- 9. 1575591-71-7 Cas No. | 2-Methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | Matrix Scientific [matrixscientific.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. How does pH affect drug delivery? [synapse.patsnap.com]

- 15. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]

- 19. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Oxetane-Piperazine Aldehydes: A Technical Guide for Advanced Drug Discovery

Abstract

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced control over physicochemical and pharmacokinetic properties is paramount. This technical guide delves into the synthesis and potential applications of a unique and powerful class of building blocks: oxetane-containing piperazine aldehydes. By synergistically combining the advantageous properties of the oxetane ring, the versatile piperazine core, and the reactive aldehyde handle, these scaffolds present a compelling platform for the rapid generation of diverse and drug-like compound libraries. This document provides a comprehensive overview of the rationale behind their design, a detailed synthetic protocol, and an exploration of their potential applications in modern drug discovery programs, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Power of Three in Molecular Design